2,8-dichloro-6,12-bis(2-chlorophenyl)dibenzo[b,f][1,5]diazocine
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Overview
Description
2,8-dichloro-6,12-bis(2-chlorophenyl)dibenzo[b,f][1,5]diazocine is a chemical compound with the molecular formula C26H16Cl2N2 It is known for its unique structure, which includes two chlorine atoms and two chlorophenyl groups attached to a dibenzo[b,f][1,5]diazocine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-dichloro-6,12-bis(2-chlorophenyl)dibenzo[b,f][1,5]diazocine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of 2,8-dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine with 2-chlorobenzene . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
2,8-dichloro-6,12-bis(2-chlorophenyl)dibenzo[b,f][1,5]diazocine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2,8-dichloro-6,12-bis(2-chlorophenyl)dibenzo[b,f][1,5]diazocine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,8-dichloro-6,12-bis(2-chlorophenyl)dibenzo[b,f][1,5]diazocine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,8-dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine
- 2,8-dichloro-6,12-bis(2-methoxyphenyl)dibenzo[b,f][1,5]diazocine
- 2,8-dichloro-6,12-diphenylbenzo[c][1,5]benzodiazocine
Uniqueness
2,8-dichloro-6,12-bis(2-chlorophenyl)dibenzo[b,f][1,5]diazocine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2,8-dichloro-6,12-bis(2-chlorophenyl)benzo[c][1,5]benzodiazocine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14Cl4N2/c27-15-9-11-23-19(13-15)25(17-5-1-3-7-21(17)29)31-24-12-10-16(28)14-20(24)26(32-23)18-6-2-4-8-22(18)30/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIYPSZCONJIAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=NC4=C2C=C(C=C4)Cl)C5=CC=CC=C5Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14Cl4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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